1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of a propyl-substituted benzene ring, followed by chlorination and fluoromethoxylation. The reaction conditions typically require the use of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the halogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks chlorine and fluorine atoms.
3-Bromopropylbenzene: Lacks the chloro and fluoromethoxy substituents.
1-Chloro-3-phenylpropane: Lacks the bromine and fluoromethoxy substituents.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-(fluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrClFO |
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Molecular Weight |
281.55 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-chloro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-5-1-2-8-6-9(14-7-13)3-4-10(8)12/h3-4,6H,1-2,5,7H2 |
InChI Key |
VQMDSVSTPLCDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCF)CCCBr)Cl |
Origin of Product |
United States |
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